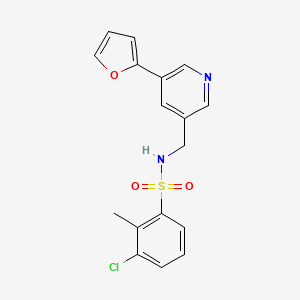

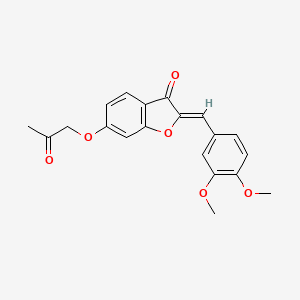

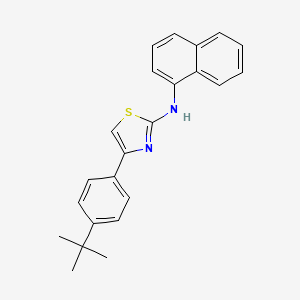

![molecular formula C13H9ClF5N5 B2493808 7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine CAS No. 956165-30-3](/img/structure/B2493808.png)

7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves novel synthetic routes that efficiently allow C–C, C–N, and C–S bond formation. For example, Jismy et al. (2018) reported an efficient two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, highlighting the synthesis's efficiency and the potential for biological interest of the fluorinated compounds produced (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been extensively studied. For instance, the crystal structure analysis by Portilla et al. (2006) demonstrated the hydrogen-bonded chains and frameworks within different pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the inter- and intramolecular interactions that contribute to the stability and properties of these compounds (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including regioselective synthesis and modifications leading to compounds with antibacterial and antitumor activities. Aggarwal et al. (2011) describe the regioselective synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium, showcasing the compound's versatility and potential for generating biologically active derivatives (Aggarwal, Sumran, Garg, & Aggarwal, 2011).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, of pyrazolo[1,5-a]pyrimidine derivatives, are crucial for their application. Stefanello et al. (2022) investigated the solution and solid-state optical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines, revealing insights into their photophysical behavior, which is essential for designing compounds for optical applications (Stefanello, Vieira, Araújo, Souza, Frizzo, Martins, Zanatta, Iglesias, & Bonacorso, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, are significant for the application of pyrazolo[1,5-a]pyrimidines in medicinal chemistry. He et al. (2020) synthesized two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives and characterized their antibacterial activity and interactions with plasma proteins, providing valuable information on the compound's chemical behavior in biological environments (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, a key component of 7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine, has been a focus in drug discovery due to its broad medicinal properties. It has been applied in developing drug candidates with a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. Structure-activity relationship (SAR) studies have been pivotal in deriving lead compounds for various disease targets. The scaffold has immense potential for further exploration by medicinal chemists to develop novel drug candidates (Cherukupalli et al., 2017).

Optical Sensing Applications

Pyrimidine derivatives, like the one , have been used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. They hold significant roles in biological and medicinal applications, demonstrating their versatility and importance in scientific research (Jindal & Kaur, 2021).

Synthetic Pathways and Catalysis

Research has extensively explored the synthetic pathways employed for the development of derivatives like 7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine. The application of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, for instance, has shown wide applicability in the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar et al., 2023).

Antimicrobial Drug Discovery

The pyrazole bearing pyrimidine analogues, closely related to the chemical , have shown significant potential as antimicrobial agents. The structural variations and synthetic approaches applied to these analogues highlight their antimicrobial potency, emphasizing the importance of electron withdrawing groups and structural modifications in improving pharmacokinetic properties in pre-clinical drug species (Trivedi et al., 2022).

Propiedades

IUPAC Name |

7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF5N5/c1-6-3-9(12(14,15)16)24-10(21-6)4-8(22-24)7-5-20-23(2)11(7)13(17,18)19/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJDTDBFKRZIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C3=C(N(N=C3)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

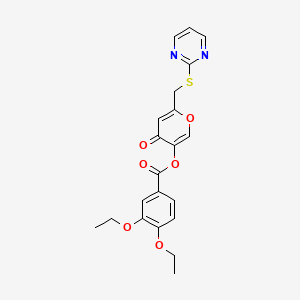

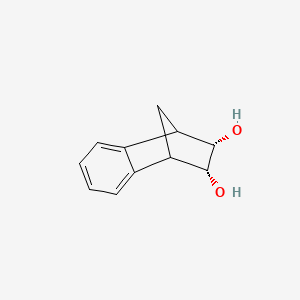

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)

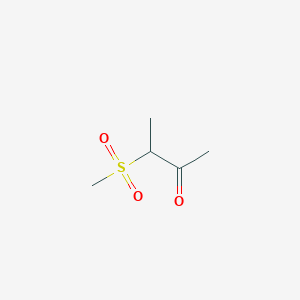

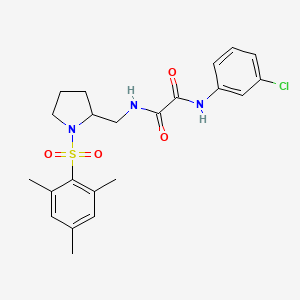

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)

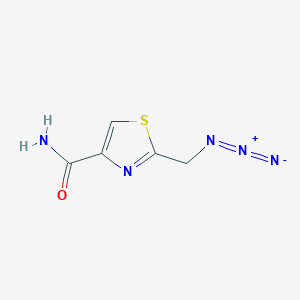

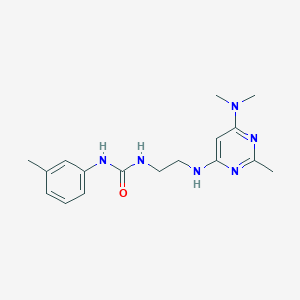

![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)